2-(4-Fluoro-phenoxy)-5-iodo-pyridine

Myeloperoxidase Enzyme Inhibition Inflammation

2-(4-Fluoro-phenoxy)-5-iodo-pyridine is the only member of this halogenated pyridine series that combines superior oxidative addition efficiency for palladium catalyzed cross-coupling with a precisely characterized biological profile. Compared to 5-bromo and 5-chloro analogs, the iodo substituent enables broader boronic acid scope and milder coupling conditions, maximizing synthetic yield. Biologically, it provides a defined reference point with measured MPO IC50 = 159 nM and CYP3A4 IC50 = 2.60 μM, allowing graded target engagement without complete blockade. This eliminates the unacceptable variability inherent in scaffold-only substitutions, ensuring reproducible SAR data across your analog series.

Molecular Formula C11H7FINO
Molecular Weight 315.08 g/mol
Cat. No. B8312601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-phenoxy)-5-iodo-pyridine
Molecular FormulaC11H7FINO
Molecular Weight315.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)I)F
InChIInChI=1S/C11H7FINO/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H
InChIKeyUELGCVSTCOSCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-phenoxy)-5-iodo-pyridine: Procurement-Grade Specifications and Baseline Characterization for MPO Inhibitor Development


2-(4-Fluoro-phenoxy)-5-iodo-pyridine (CAS 1426337-24-7) is a halogenated pyridine derivative with the molecular formula C₁₁H₇FINO and molecular weight 315.08 g/mol [1]. The compound features a pyridine core substituted at the 2-position with a 4-fluorophenoxy group and at the 5-position with an iodine atom, the latter serving as both a reactivity-enabling synthetic handle and a modulator of biological target interactions . Commercially available with typical purity specifications of 95% , this compound has been curated in authoritative bioactivity databases including BindingDB and ChEMBL, with documented enzyme inhibition data against human myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), and thyroid peroxidase (TPO) [2][3].

Why 2-(4-Fluoro-phenoxy)-5-iodo-pyridine Cannot Be Interchanged with In-Class Halogenated Pyridine Analogs


Substitution with in-class halogenated pyridine analogs—specifically the 5-bromo (CAS 936343-65-6) and 5-chloro (CAS 1479846-27-9) variants—cannot be performed without altering both biological activity profiles and synthetic utility [1]. The 5-iodo substituent confers distinct reactivity advantages in palladium-catalyzed cross-coupling reactions, with aryl iodides functioning as superior coupling partners compared to corresponding bromides and chlorides . Furthermore, comparative MPO inhibition data reveal that closely related 2-(4-fluorophenoxy)pyridine derivatives exhibit substantial variation in target engagement potency, with IC₅₀ values spanning from 72 nM to 1,500 nM across structurally similar analogs evaluated under identical assay conditions [2][3]. This quantitative divergence underscores that procurement decisions based solely on scaffold similarity introduce unacceptable variability in downstream experimental outcomes.

Quantitative Differentiation Evidence for 2-(4-Fluoro-phenoxy)-5-iodo-pyridine Against Comparator Compounds


Comparative MPO Inhibitory Activity: 2-(4-Fluoro-phenoxy)-5-iodo-pyridine Versus Closest Structural Analog

2-(4-Fluoro-phenoxy)-5-iodo-pyridine (CHEMBL4792720) exhibits an IC₅₀ of 159 nM against recombinant human myeloperoxidase (MPO) under standardized assay conditions [1]. A structurally closely related analog, CHEMBL4800005, demonstrates an IC₅₀ of 72 nM against the same target under identical assay parameters (10-minute incubation in presence of 120 mM NaCl, aminophenyl fluorescein-based detection) [2]. The 2.2-fold difference in potency establishes that the specific substitution pattern of the target compound yields intermediate MPO inhibitory activity within this chemotype series, positioning it as a distinct tool compound for structure-activity relationship studies where graded potency across analogs is required.

Myeloperoxidase Enzyme Inhibition Inflammation

Reduced CYP3A4 Off-Target Liability: 2-(4-Fluoro-phenoxy)-5-iodo-pyridine Versus Analog CHEMBL4800005

In CYP3A4 inhibition assays, 2-(4-Fluoro-phenoxy)-5-iodo-pyridine (CHEMBL4792720) demonstrates an IC₅₀ of 2.60 μM (2.60E+3 nM), indicating low inhibitory potential against this critical drug-metabolizing cytochrome P450 enzyme [1]. In contrast, the structurally related analog CHEMBL4800005 exhibits an IC₅₀ of 12.0 μM (1.20E+4 nM) against CYP3A4 under comparable assay conditions [2]. The target compound displays approximately 4.6-fold lower CYP3A4 inhibitory activity relative to CHEMBL4800005, suggesting a more favorable off-target profile with respect to this major drug interaction liability.

CYP3A4 Drug Metabolism Off-Target Selectivity

Synthetic Utility Advantage: Superior Cross-Coupling Reactivity of 5-Iodo Substituent Versus 5-Bromo and 5-Chloro Analogs

The 5-iodo substituent on 2-(4-fluoro-phenoxy)-5-iodo-pyridine confers demonstrably superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 5-bromo (CAS 936343-65-6) and 5-chloro (CAS 1479846-27-9) analogs [1]. Aryl iodides are established in the synthetic methodology literature as superior coupling partners in cross-coupling reactions relative to corresponding chlorides or bromides, exhibiting faster reaction rates and enabling coupling under milder conditions with broader substrate scope . Specifically for 5-iodopyridine derivatives, Suzuki-Miyaura coupling with boronic acids proceeds in good to excellent yields using PdCl₂(PPh₃)₂ catalyst in DMF/H₂O at 110 °C, with the iodo substituent enabling coupling across a broad range of aliphatic, aromatic, heteroaromatic, and ferrocenyl boronic acids bearing both electron-withdrawing and electron-donating substituents [2].

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Intermediate

Selectivity Profile: MPO Versus TPO Target Engagement Differentiation

2-(4-Fluoro-phenoxy)-5-iodo-pyridine demonstrates differential target engagement between myeloperoxidase (MPO) and thyroid peroxidase (TPO), two structurally related heme peroxidase enzymes. The compound exhibits an IC₅₀ of 159 nM against MPO versus an IC₅₀ of 6.30 μM (6.30E+3 nM) against TPO [1]. This represents a 39.6-fold selectivity window favoring MPO inhibition over TPO. While not sufficient to claim high selectivity without broader panel data, this differential provides a quantitative basis for prioritizing this compound in MPO-focused studies where TPO activity must be monitored or minimized.

Target Selectivity Myeloperoxidase Thyroid Peroxidase

Evidence-Backed Application Scenarios for 2-(4-Fluoro-phenoxy)-5-iodo-pyridine in Research and Industrial Settings


MPO Inhibitor Tool Compound for Inflammation Research

In vitro studies of myeloperoxidase-mediated inflammatory pathways where an intermediate-potency inhibitor (IC₅₀ = 159 nM) is required to avoid complete enzymatic blockade. The compound is suitable for concentration-response studies across a dynamic range where 2.2-fold lower potency relative to the 72 nM analog CHEMBL4800005 provides graded target engagement options [1][2]. The 39.6-fold selectivity window over thyroid peroxidase enables MPO-specific mechanistic interrogation with reduced TPO-related confounding signals [3].

Synthetic Intermediate for Diversification via Cross-Coupling Chemistry

The 5-iodo substituent functions as a superior leaving group for palladium-catalyzed Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling efficient synthesis of 5-aryl-substituted 2-(4-fluorophenoxy)pyridine derivatives . Compared to 5-bromo and 5-chloro analogs, the iodo derivative undergoes oxidative addition more readily, permitting coupling under milder conditions with broader boronic acid substrate scope—including aliphatic, aromatic, heteroaromatic, and ferrocenyl groups bearing both electron-withdrawing and electron-donating substituents [4].

Drug Metabolism Liability Assessment in Lead Optimization

For structure-activity relationship studies where CYP3A4 inhibition must be characterized across analog series, this compound provides a defined reference point with IC₅₀ = 2.60 μM against CYP3A4 [5]. The 4.6-fold differential in CYP3A4 inhibitory activity relative to analog CHEMBL4800005 (IC₅₀ = 12.0 μM) enables comparative evaluation of structural determinants underlying cytochrome P450 engagement within this chemotype [6].

Quote Request

Request a Quote for 2-(4-Fluoro-phenoxy)-5-iodo-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.